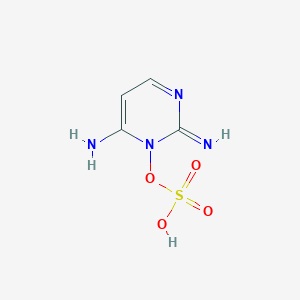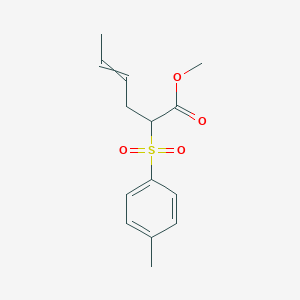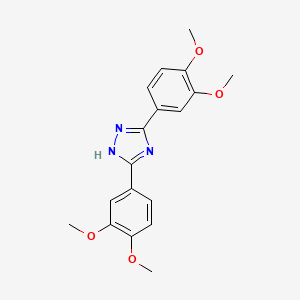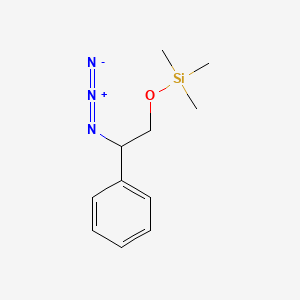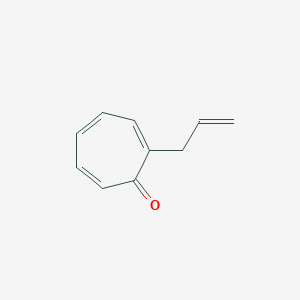
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- can be achieved through various methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the compound reacts with halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Bromine or chlorine for electrophilic substitution; sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in aromatic stabilization and resonance, influencing its reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic interactions, as well as potential redox reactions .
類似化合物との比較
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound without the allyl group.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.
Cycloheptatriene: Lacks the ketone group.
Uniqueness
This structural modification can influence the compound’s stability, reactivity, and interactions with other molecules .
特性
CAS番号 |
108685-66-1 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
2-prop-2-enylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10O/c1-2-6-9-7-4-3-5-8-10(9)11/h2-5,7-8H,1,6H2 |
InChIキー |
UFUDXCGHSORSER-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC=CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


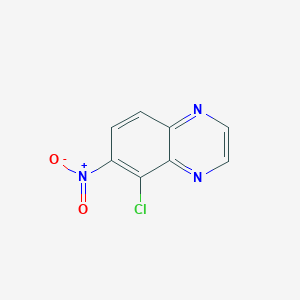
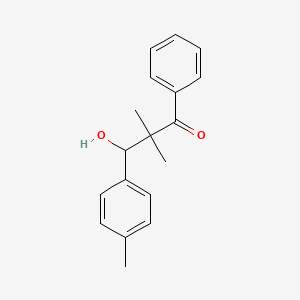

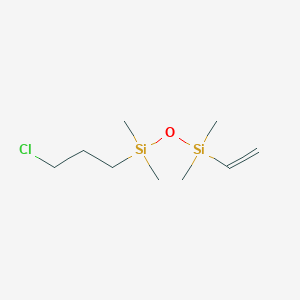
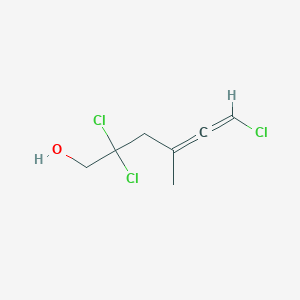
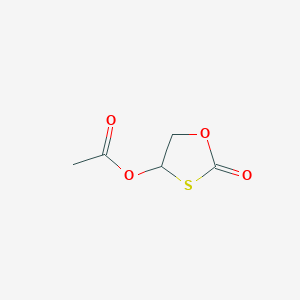
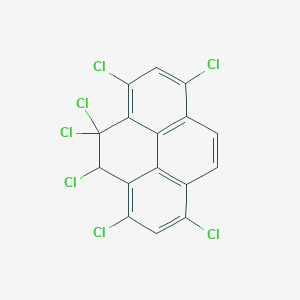
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
